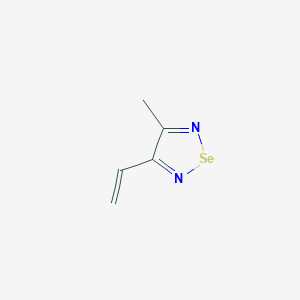
3-Ethenyl-4-methyl-1,2,5-selenadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethenyl-4-methyl-1,2,5-selenadiazole is an organoselenium compound that belongs to the selenadiazole family. These compounds are characterized by a five-membered ring containing selenium, nitrogen, and carbon atoms. The presence of selenium in the ring structure imparts unique chemical and biological properties to these compounds, making them of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-4-methyl-1,2,5-selenadiazole can be achieved through several methods. One common approach involves the reaction of appropriate semicarbazones with selenium dioxide under solventless conditions . This method is advantageous due to its simplicity and the absence of solvents, which makes it environmentally friendly.
Another method involves a three-component cascade reaction using arylaldehydes, hydrazine, and elemental selenium in the presence of molecular iodine as a catalyst . This approach is operationally simple and provides the desired products in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The solventless synthesis method is particularly favored in industrial settings due to its eco-friendly nature and high efficiency.
化学反应分析
Types of Reactions
3-Ethenyl-4-methyl-1,2,5-selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound into selenides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and phosphines are often employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenadiazoles depending on the nucleophile used.
科学研究应用
3-Ethenyl-4-methyl-1,2,5-selenadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Studied for its potential antimicrobial properties.
作用机制
The mechanism of action of 3-Ethenyl-4-methyl-1,2,5-selenadiazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The presence of selenium in the compound enhances its ability to interact with biological molecules, making it a potent antimicrobial and anticancer agent .
相似化合物的比较
Similar Compounds
- 4-Methyl-1,2,3-selenadiazole
- 5-Phenyl-4-methyl-1,2,3-selenadiazole
- 4-Phenyl-5-propyl-1,2,3-selenadiazole
Uniqueness
3-Ethenyl-4-methyl-1,2,5-selenadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other selenadiazoles, it exhibits higher antimicrobial activity and better interaction with biological molecules, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
91198-45-7 |
|---|---|
分子式 |
C5H6N2Se |
分子量 |
173.09 g/mol |
IUPAC 名称 |
3-ethenyl-4-methyl-1,2,5-selenadiazole |
InChI |
InChI=1S/C5H6N2Se/c1-3-5-4(2)6-8-7-5/h3H,1H2,2H3 |
InChI 键 |
CMXFSTBQJFJQTL-UHFFFAOYSA-N |
规范 SMILES |
CC1=N[Se]N=C1C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



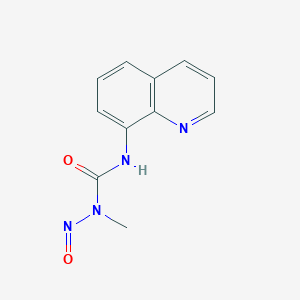


![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
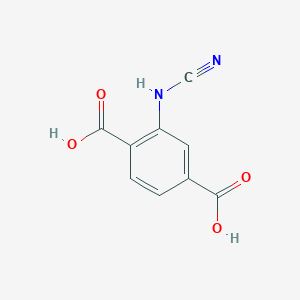

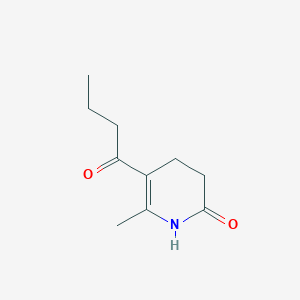
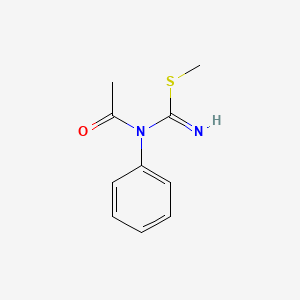
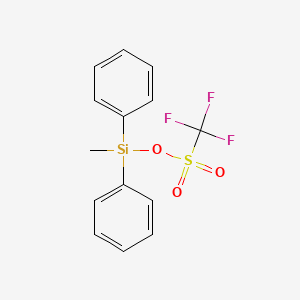
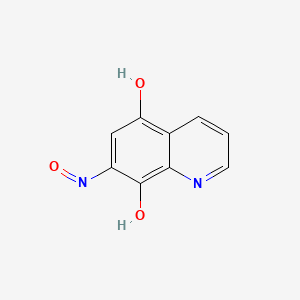
![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
